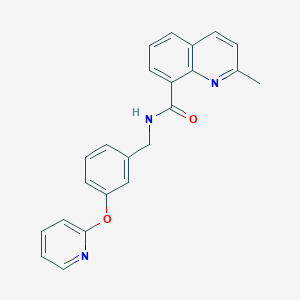

2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related quinoline derivatives often involves cyclization reactions, as demonstrated by Clayden et al. (2005), who described the cyclization of lithiated pyridine and quinoline carboxamides to produce polycyclic heterocycles, including pyrrolopyridines and spirocyclic beta-lactams (Clayden, Hamilton, & Mohammed, 2005). Another approach involves coupling reactions, as detailed by Yang et al. (2017), who synthesized N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides, highlighting the versatility of quinoline derivatives in forming coordinate bonds with metal ions (Yang et al., 2017).

Molecular Structure Analysis

Quinoline derivatives often exhibit interesting molecular structures due to their ability to form complex coordination compounds. For instance, Yang et al. (2017) describe the potential of synthesized quinoline derivatives to form coordinate bonds with metals such as Mn(II) and Fe(II), suggesting a capacity for complex formation that could be relevant for applications in materials science and catalysis (Yang et al., 2017).

Chemical Reactions and Properties

Quinoline derivatives participate in a variety of chemical reactions, showcasing their reactivity and functional versatility. Clayden et al. (2005) detail reactions such as oxidation, protonation, alkylation, and acylation to produce a range of polycyclic heterocycles, demonstrating the chemical reactivity of quinoline carboxamides (Clayden, Hamilton, & Mohammed, 2005).

Physical Properties Analysis

The physical properties of quinoline derivatives like 2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide are influenced by their molecular structure. These properties include solubility in various solvents, melting points, and crystallinity, which are critical for their application in different fields. Specific data on these properties require detailed experimental studies.

Chemical Properties Analysis

The chemical properties of quinoline derivatives are characterized by their reactivity towards nucleophiles, electrophiles, and various reagents. The presence of the quinoline nucleus allows for electrophilic aromatic substitution reactions, nucleophilic substitutions, and the formation of coordination complexes with metals, as indicated by Yang et al. (2017) (Yang et al., 2017).

Wissenschaftliche Forschungsanwendungen

Discovery and Optimization of ATM Inhibitors

A novel series of 3-quinoline carboxamides, including related compounds, has been discovered and optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors have shown efficacy in combination with DNA damage-inducing agents in disease-relevant models, highlighting their potential in therapeutic applications, particularly in oncology (Degorce et al., 2016).

Fluorescent Anion Sensing

Derivatives of quinoline carboxamides have been developed as fluorescent anion sensors, demonstrating efficient fluorescence quenching by various anions in water. These sensors showcase the compound's utility in environmental monitoring and analytical chemistry, with specific applications in detecting anions in aqueous solutions (Dorazco‐González et al., 2014).

Antimicrobial and Antitubercular Activities

Substituted quinoline-2-carboxamides have been synthesized and evaluated for their antimicrobial activities. Some derivatives showed higher activity against Mycobacterium tuberculosis and other mycobacterial species than standard drugs, indicating their potential in developing new antimycobacterial therapies (Goněc et al., 2012).

Corrosion Inhibition

Quinoline derivatives, including quinoline-2-carboxamides, are widely recognized for their effectiveness as anticorrosive materials. Their high electron density and ability to form stable chelating complexes with metallic surfaces make them valuable in protecting metals against corrosion, especially in industrial applications (Verma et al., 2020).

Diuretic Properties

Polymorphic modifications of a related compound, 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, have shown strong diuretic properties, making them potential candidates for new hypertension remedies. This research highlights the compound's utility in addressing cardiovascular diseases (Shishkina et al., 2018).

Wirkmechanismus

Target of Action

Quinoline derivatives have been known to interact with a variety of biological targets, contributing to their versatile applications in medicinal chemistry

Mode of Action

Quinoline derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The specific interactions of 2-Methyl-N-{[3-(Pyridin-2-yloxy)Phenyl]Methyl}Quinoline-8-Carboxamide with its targets would need to be determined through further study.

Biochemical Pathways

Quinoline derivatives can influence a range of biochemical pathways due to their interactions with various biological targets

Eigenschaften

IUPAC Name |

2-methyl-N-[(3-pyridin-2-yloxyphenyl)methyl]quinoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c1-16-11-12-18-7-5-9-20(22(18)26-16)23(27)25-15-17-6-4-8-19(14-17)28-21-10-2-3-13-24-21/h2-14H,15H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJRVCPPWSUOST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2C(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(2-fluorophenyl)formamido]ethyl}-3-(2-phenylethenesulfonamido)propanamide](/img/structure/B2495727.png)

![3-chloro-4-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2495730.png)

![1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone](/img/structure/B2495736.png)

![2-(cyclopentylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2495742.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-(3-methylphenyl)acetic acid](/img/structure/B2495743.png)

![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-benzylpiperazine hydrochloride](/img/structure/B2495744.png)